molecular formula C11H7BrN2OS3 B2795624 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860785-66-6

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No.: B2795624
CAS No.: 860785-66-6
M. Wt: 359.27
InChI Key: IVNGKBNINFIYCU-UHFFFAOYSA-N
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Description

The compound 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a heterocyclic molecule featuring two 1,3-thiazole rings. The primary thiazole ring (1,3-thiazol-4-ol) is substituted at the 2-position with a methyl group linked to a second thiazole ring. This secondary thiazole is further substituted at the 4-position with a 3-bromo-2-thienyl group, a brominated thiophene derivative.

Properties

IUPAC Name

2-[[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2OS3/c12-6-1-2-16-11(6)7-4-17-9(13-7)3-10-14-8(15)5-18-10/h1-2,4-5,15H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGKBNINFIYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=CSC(=N2)CC3=NC(=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-bromo-2-thiophene with thioamides under controlled conditions to form the thiazole ring . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 4-(3-Bromo-2-thienyl)thiazole + methyl-thiazol-4-ol ~339.2* Hydroxyl group enhances polarity; bromothiophene adds steric bulk
4-[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]pyridine Pyridine replaces methyl-thiazol-4-ol 323.2 Pyridine improves aromatic stacking; higher logP (3.6) suggests increased lipophilicity
4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine Amine (-NH2) replaces hydroxyl 261.2 Amine group alters hydrogen-bonding capacity; lower molecular weight
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol Dichlorophenyl replaces bromothienyl Not reported Chlorine substituents increase electronegativity; potential for altered bioactivity
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole Chloromethyl + bromophenyl 288.6 Chloromethyl enhances reactivity (e.g., nucleophilic substitution)

*Estimated based on structural formula.

Substituent Analysis :

  • Bromothienyl vs. Halogenated Aromatics : The 3-bromo-2-thienyl group in the target compound introduces both steric hindrance and electron-withdrawing effects, which may influence binding to biological targets or catalytic sites. In contrast, dichlorophenyl (in ) provides stronger electronegativity but less conjugation compared to thiophene.
  • Hydroxyl vs. Amine/Pyridine : The -OH group in the target compound increases hydrophilicity and acidity (pKa ~8–10 for thiazole-OH), whereas the amine (-NH2) in offers basicity, and pyridine in contributes to π-π interactions in molecular recognition.

Comparative Reactivity :

  • The hydroxyl group in the target compound may participate in acetylation or sulfonation reactions, unlike the inert pyridine in .
  • The chloromethyl group in is highly reactive toward nucleophiles, whereas the target compound’s methyl-thiazole linkage is more stable.

Table 2: Comparative Bioactivity and Solubility

Compound Bioactivity Solubility Notes Reference
Target Compound Not reported Moderate (hydroxyl enhances aqueous solubility) Potential antimicrobial/antitumor activity inferred from analogs
4-[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]pyridine Not reported Low (logP 3.6 suggests lipid solubility) Pyridine may enhance CNS penetration
1,3,4-Thiadiazole derivatives () Antimicrobial Variable Bromophenyl analogs show higher potency than thiophene derivatives
MPEP () Anxiolytic (mGlu5 antagonist) Low aqueous solubility Demonstrates thiazole’s role in CNS-targeting drugs

Key Observations :

  • Thiazole derivatives with halogenated aromatic groups (e.g., bromophenyl, bromothienyl) often exhibit enhanced bioactivity due to improved target binding and metabolic stability .
  • The hydroxyl group in the target compound may limit blood-brain barrier penetration compared to lipophilic analogs like .

Biological Activity

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a complex structure that includes a thiazole ring system, which is known for its significant pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is identified by the IUPAC name 2-{[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol and has the following molecular formula:

PropertyValue
Molecular FormulaC₁₁H₇BrN₂OS₃
CAS Number860785-66-6
Molecular Weight320.25 g/mol

The biological activity of 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can be attributed to its ability to interact with specific molecular targets in biological systems. The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can affect cellular signaling pathways by modulating receptor activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli7.815.6
Pseudomonas aeruginosa31.2562.5

These findings suggest that the compound is significantly more effective than traditional antibiotics such as oxytetracycline, particularly against Gram-negative bacteria .

Anticancer Potential

In addition to its antimicrobial properties, 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has been investigated for its anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

A notable study explored the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol exhibited potent cytotoxic effects against human breast cancer cells (MCF7) and colon cancer cells (HT29). The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutics.

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